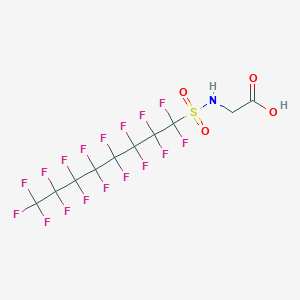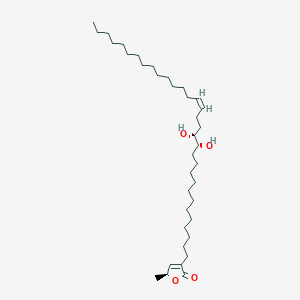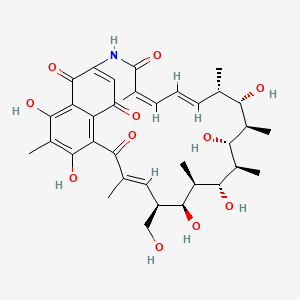
Rifamycin W
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin W is a lactam and an azamacrocycle.
Applications De Recherche Scientifique
Antibacterial Mechanism and Resistance
Rifamycins, including Rifamycin W, function primarily by inhibiting the RNA polymerase activity in various bacterial genera, making them potent agents against a broad spectrum of bacteria. This inhibition targets the transcription process, essential for bacterial growth and replication. Research highlights the diverse applications of rifamycins in treating infections like tuberculosis (TB) and their role in combination therapies to address biofilm-associated infections and mycobacterial diseases in AIDS patients. However, resistance to rifamycins emerges due to mutations that alter the bacterial RNA polymerase, presenting challenges in their therapeutic effectiveness (Rothstein, 2016).
Structural Insights and Allosteric Modulation
Structural studies of rifamycins have provided insights into their mechanism of action at a molecular level. For instance, rifabutin, unlike other rifamycins, inhibits the formation of the first and second phosphodiester bonds in RNA, demonstrating unique interactions with the bacterial RNA polymerase. These findings suggest that rifamycins can modulate the catalytic activity of RNA polymerase through allosteric effects, indicating a sophisticated mechanism of bacterial inhibition. Such insights could guide the development of new rifamycin derivatives with enhanced efficacy and reduced resistance rates (Artsimovitch et al., 2005).
Optimization for Enhanced Production
Advancements in biotechnology have enabled the optimization of rifamycin production, particularly Rifamycin B, from which this compound can be derived. Through genetic and machine-learning approaches, researchers have been able to enhance the yield of rifamycin in microbial fermentation processes. This not only improves the availability of these crucial antibiotics but also opens avenues for developing novel rifamycin derivatives with potentially better therapeutic profiles (Bapat & Wangikar, 2004).
Overcoming Drug Resistance
The discovery and development of rifamycin derivatives that are active against rifampicin-resistant bacteria highlight the ongoing efforts to counteract resistance mechanisms. Kanglemycins, for instance, have shown activity against bacteria harboring the most common rifampicin-resistance mutations, offering a potential alternative for treating resistant infections. This underscores the importance of continuing research in discovering and developing new rifamycin derivatives to stay ahead of resistance trends (Peek et al., 2018).
Propriétés
Formule moléculaire |
C35H45NO11 |
|---|---|
Poids moléculaire |
655.7 g/mol |
Nom IUPAC |
(7E,9R,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone |
InChI |
InChI=1S/C35H45NO11/c1-14-9-8-10-15(2)35(47)36-22-12-23(38)24-25(32(44)20(7)33(45)26(24)34(22)46)28(40)16(3)11-21(13-37)31(43)19(6)30(42)18(5)29(41)17(4)27(14)39/h8-12,14,17-19,21,27,29-31,37,39,41-45H,13H2,1-7H3,(H,36,47)/b9-8+,15-10-,16-11+/t14-,17+,18+,19-,21+,27-,29+,30-,31+/m0/s1 |
Clé InChI |
PHKOJKSYBBXXED-OCENJLCRSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)CO)/C)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



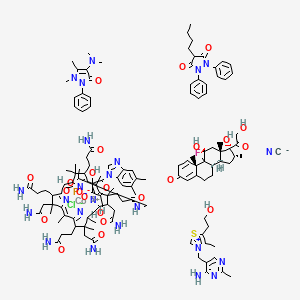
![N-(3-benzylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1245588.png)
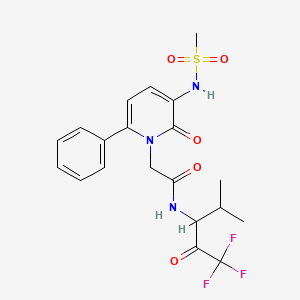
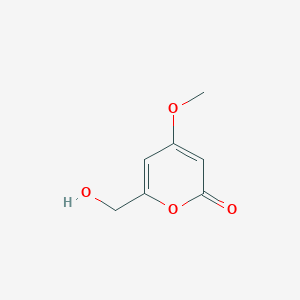
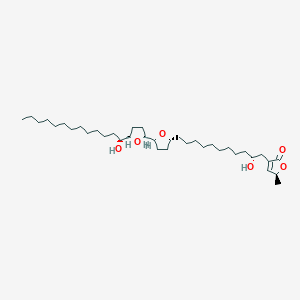
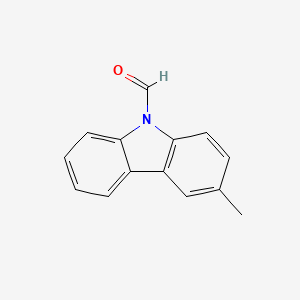
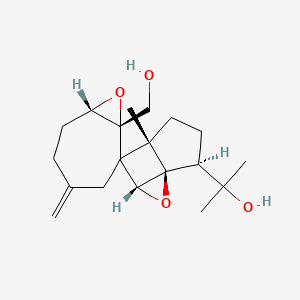
![N-[5-[2-(5-chloro-2-methylanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1245594.png)



